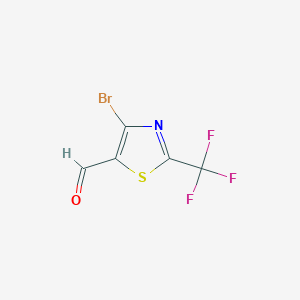

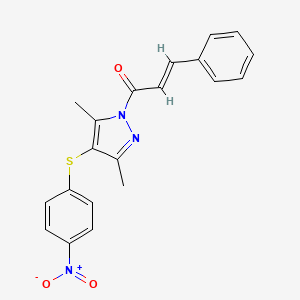

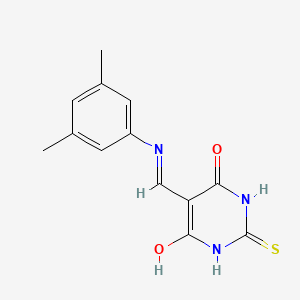

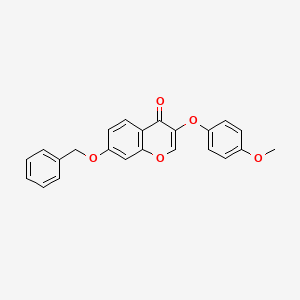

7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of organic compound known as a coumarin . Coumarins are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .

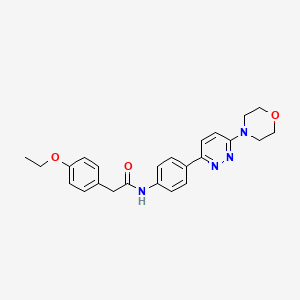

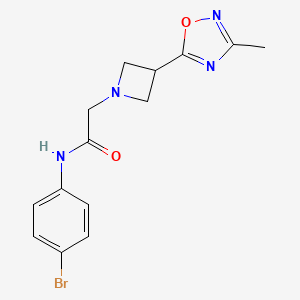

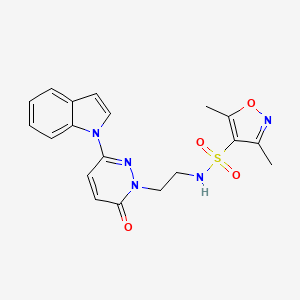

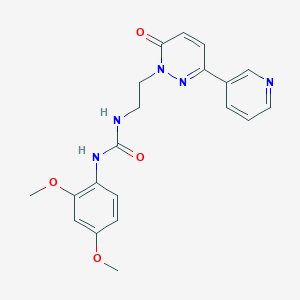

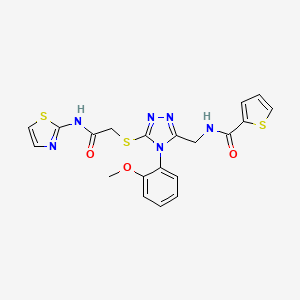

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the chromen-4-one core bearing two large substituents. The presence of the methoxy and benzyloxy groups would likely have significant effects on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, due to the presence of the aromatic rings and the ether groups, this compound is likely to be relatively stable and may have low solubility in water .Scientific Research Applications

Synthesis and Structural Characterization

The compound 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is of significant interest in organic synthesis and chemistry due to its presence in a variety of natural products and its potential for various applications. The synthesis of related chromen-4-ones has been explored through different synthetic routes, emphasizing the importance of these compounds in the development of novel organic materials. For instance, an efficient synthesis route for chromenes involves the coupling of specific precursors, showcasing the versatility and reactivity of these compounds in organic synthesis (Coelho et al., 1992).

Antimicrobial Activity

Chromen-4-one derivatives have been studied for their antimicrobial properties, indicating their potential as bioactive molecules. The synthesis of novel chromen-2-one compounds and their evaluation against various bacterial and fungal strains have demonstrated significant antimicrobial activities. This highlights the compound's relevance in the search for new antimicrobial agents (Mandala et al., 2013).

Application in Material Science

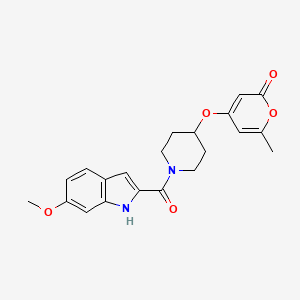

Chromen-4-ones also find applications in material science, particularly in the development of photochromic materials. The synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials, has been achieved using chromene chromium carbene complexes. This application underlines the compound's utility in the development of advanced materials with photoresponsive properties (Rawat et al., 2006).

Fluorescence Properties and Sensing Applications

The unique fluorescence properties of certain chromen-4-one derivatives make them suitable for sensing applications. Studies have shown that specific derivatives exhibit remarkable fluorescence in protic environments, making them potential candidates for the development of new fluorogenic sensors. Such properties expand the compound's applications into the realm of analytical chemistry and sensor technology (Uchiyama et al., 2006).

Anticancer and Cytotoxic Activities

Research into chromen-4-one derivatives has also covered their potential anticancer activities. The synthesis and cytotoxic evaluation of [1,3]dioxolo[4,5-g]chromen-8-ones have shown promising results against various cancer cell lines, indicating the compound's potential in cancer research and therapy (Alipour et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5/c1-25-17-7-9-18(10-8-17)28-22-15-27-21-13-19(11-12-20(21)23(22)24)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPVDVMMDXTFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine](/img/structure/B2671095.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)

![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)